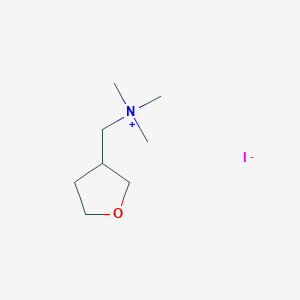
N,N,N-Trimethyl(oxolan-3-yl)methanaminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Trimethyl(oxolan-3-yl)methanaminium iodide is a quaternary ammonium compound with the molecular formula C10H22INO. This compound is known for its unique structure, which includes a trimethylammonium group attached to an oxolan ring. It is often used in various chemical and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl(oxolan-3-yl)methanaminium iodide typically involves the reaction of trimethylamine with an oxolan derivative in the presence of an iodide source. One common method is the quaternization of trimethylamine with 3-chloropropanol, followed by the addition of sodium iodide to form the iodide salt. The reaction conditions usually require a solvent such as acetonitrile and a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps may include crystallization and recrystallization to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Trimethyl(oxolan-3-yl)methanaminium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of different quaternary ammonium salts.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: In the presence of water, the compound can hydrolyze to form trimethylamine and the corresponding oxolan derivative.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as hydroxide, chloride, and bromide ions for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Acids and Bases: For hydrolysis and other pH-dependent reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include various quaternary ammonium salts, oxolan derivatives, and trimethylamine.
Wissenschaftliche Forschungsanwendungen
N,N,N-Trimethyl(oxolan-3-yl)methanaminium iodide has a wide range of scientific research applications, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Employed in studies of cell membrane permeability and ion transport due to its quaternary ammonium structure.
Medicine: Investigated for potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants, disinfectants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N,N-Trimethyl(oxolan-3-yl)methanaminium iodide involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt cell membranes, leading to increased permeability and potential cell lysis. Additionally, the compound can interact with ion channels and transporters, affecting ion flux and cellular homeostasis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N,N-Trimethyl(2-methylenecycloheptyl)methanaminium iodide
- N,N,N-Trimethyl(4-methylcycloheptyl)methanaminium iodide
- N,N,N-Trimethyl(1,2-oxazol-3-yl)methanaminium iodide
Uniqueness
N,N,N-Trimethyl(oxolan-3-yl)methanaminium iodide is unique due to its oxolan ring structure, which imparts specific chemical and physical properties. Compared to other quaternary ammonium compounds, it offers distinct reactivity and stability, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
90032-54-5 |
|---|---|
Molekularformel |
C8H18INO |
Molekulargewicht |
271.14 g/mol |
IUPAC-Name |
trimethyl(oxolan-3-ylmethyl)azanium;iodide |
InChI |
InChI=1S/C8H18NO.HI/c1-9(2,3)6-8-4-5-10-7-8;/h8H,4-7H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
JIUKECJFLWKADD-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CC1CCOC1.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


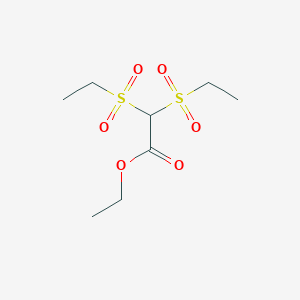

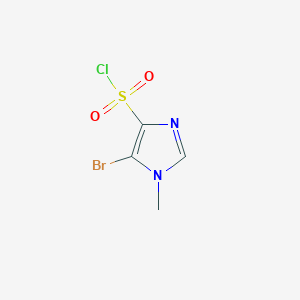
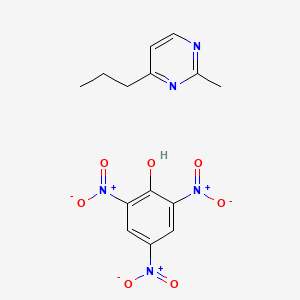
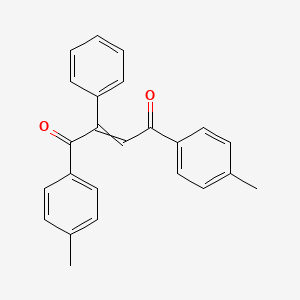
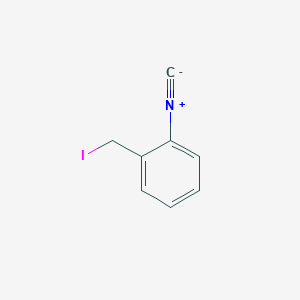
![N-{[2-(Morpholine-4-sulfonyl)-3-phenyloxiran-2-yl]methyl}ethanamine](/img/structure/B14391768.png)
![Hydrazinium, 2-[3-(diethylamino)-3-oxopropyl]-1,1,1-trimethyl-](/img/structure/B14391784.png)
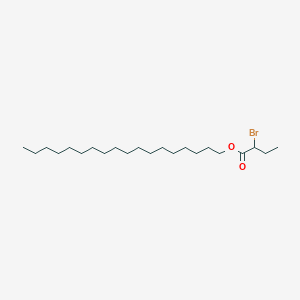
![Phenol, 4-nitro-2-[[(2-phenylethyl)imino]methyl]-](/img/structure/B14391790.png)
![N-[(2-Methyloxan-4-yl)methylidene]hydroxylamine](/img/structure/B14391798.png)
![N-(2-{[2-(Methoxyimino)ethyl]sulfanyl}-2-methylpropylidene)hydroxylamine](/img/structure/B14391800.png)
![4-Methyl-N-[(4-methylbenzoyl)oxy]-N-phenylbenzamide](/img/structure/B14391806.png)
![S-[2-Methyl-1-(methylsulfanyl)prop-1-en-1-yl] benzenecarbothioate](/img/structure/B14391815.png)
